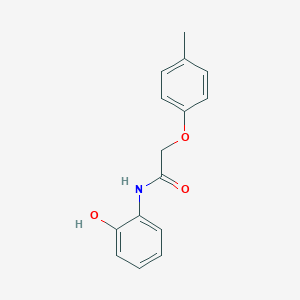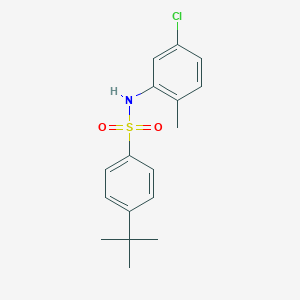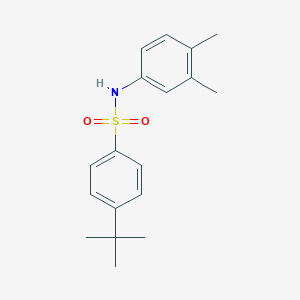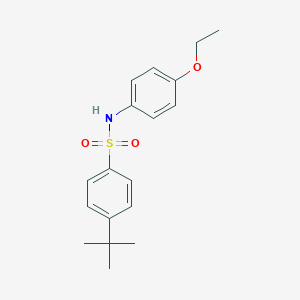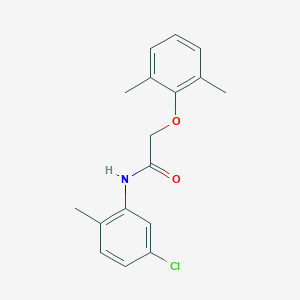
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a synthetic organic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group and a dimethylpyrimidinyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chlorophenol with 4,6-dimethyl-2-pyrimidinylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 4-chlorophenol by the amine group of 4,6-dimethyl-2-pyrimidinylamine, followed by acetylation to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the product. The reaction conditions are optimized to maximize the efficiency of the synthesis, including the use of catalysts and temperature control. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorophenoxy and dimethylpyrimidinyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3), leading to the formation of substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different substituents on the chlorophenoxy or dimethylpyrimidinyl groups.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a
Properties
Molecular Formula |
C14H14ClN3O2 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
InChI Key |
XRISSHSHRQQMOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


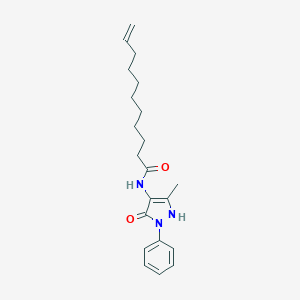
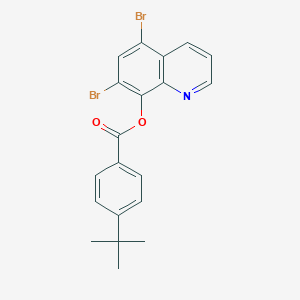
![Methyl{[(4-methylphenyl)sulfonyl]oxy}(diphenyl)acetate](/img/structure/B311878.png)

![Ethyl2-{[(6-{[2-(ethoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B311880.png)

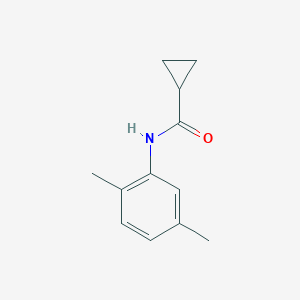
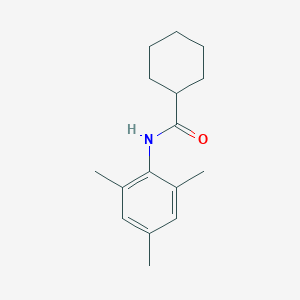
![Dimethyl 5-[(3-cyclohexylpropanoyl)amino]isophthalate](/img/structure/B311884.png)
